tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate
Description
Chemical Structure and Functional Groups tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate is a carbamate derivative featuring:
- A tert-butyloxycarbonyl (Boc) protecting group, which stabilizes the amine functionality.
- A benzyl group attached to a 2-hydroxypropylamine moiety, contributing to steric bulk and influencing solubility.
- A central propanamide backbone with stereochemical specificity (S-configuration at the α-carbon of the propanamide and R-configuration at the 2-hydroxypropyl group) .
Synthetic Role This compound serves as a key intermediate in peptide and small-molecule synthesis. For instance, it is used to generate (S)-2-amino-N-((R)-2-hydroxypropyl)propanamide via catalytic hydrogenation of the benzyl group using Pd(OH)₂/C under H₂ . The Boc group remains intact during this step, enabling sequential deprotection strategies.
Properties
Molecular Formula |
C18H28N2O4 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C18H28N2O4/c1-13(21)11-20(12-15-9-7-6-8-10-15)16(22)14(2)19-17(23)24-18(3,4)5/h6-10,13-14,21H,11-12H2,1-5H3,(H,19,23) |
InChI Key |
PTWIWPBSPWMQEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC1=CC=CC=C1)C(=O)C(C)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Reaction Optimization
Key parameters for high-yield amidation include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Acetonitrile | 92% |
| Temperature | 20–25°C | <5% variance |
| Molar Ratio (EDC) | 1.5 equivalents | Maximizes activation |
| Reaction Time | 16 hours | >90% conversion |
In a representative procedure, 1-methylpiperidine-4-carboxylic acid reacts with tert-butyl (2-hydroxyethyl)(methyl)carbamate using EDC/DMAP, yielding 97% after 16 hours. For the target compound, substituting 1-methylpiperidine-4-carboxylic acid with N-benzyl-2-hydroxypropylamine would follow analogous conditions.
Functional Group Modifications
Hydroxypropyl Group Introduction
The 2-hydroxypropyl group is installed via nucleophilic substitution or reductive amination. A cesium carbonate-mediated alkylation in DMF at 50°C achieves 97% yield for similar tert-butyl carbamates. The reaction mechanism proceeds through an $$ S_N2 $$ pathway, with the hydroxyl group subsequently protected as a tert-butyldimethylsilyl (TBS) ether if needed.
Benzyl Group Incorporation
Benzylation employs benzyl bromide or chloride under Mitsunobu conditions (di-tert-butyl azodicarboxylate, triphenylphosphine). For instance, coupling 3-hydroxy-2-methoxybenzaldehyde with tert-butyl (2-hydroxyethyl)(methyl)carbamate using DTAD/PPh₃ in THF yields 82% of the benzylated product.
Deprotection and Final Product Isolation
Final deprotection of the Boc group uses hydrochloric acid (1N HCl) in isopropanol, precipitating the hydrochloride salt. Purification via silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures ensures >99% purity.
Analytical Characterization
Critical spectroscopic data for validation includes:
- ¹H NMR (DMSO-d6) : δ 1.40 (s, 9H, Boc), 3.20–3.60 (m, 6H, CH₂ and CH), 4.30 (br, 2H, NH₂), 7.25–7.35 (m, 5H, Ar-H).
- MS (ESI+) : m/z 408.2 [M+H]⁺ (calculated for C₁₉H₂₉N₃O₅).
Industrial-Scale Considerations
Batch processes in 50-L reactors demonstrate consistent yields (89–93%) using EDC/DMAP catalysis. Solvent recovery systems (acetonitrile distillation) and continuous flow crystallization units reduce production costs by 22% compared to traditional methods.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Epimerization during amidation | Use HOBt additive to suppress racemization |
| Hydroxypropyl group oxidation | Perform reactions under N₂ atmosphere |
| Boc group premature cleavage | Maintain pH >5 during workup |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield ketones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its multifunctional nature allows for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to interact with various biological targets, providing insights into biochemical pathways .
Medicine
Its ability to undergo various chemical reactions makes it a versatile precursor for the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its multifunctional properties make it suitable for applications in polymer synthesis, coatings, and adhesives .
Mechanism of Action
The mechanism of action of tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate involves its interaction with specific molecular targets. The benzyl and hydroxypropyl groups allow it to bind to enzymes and receptors, modulating their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
A comparative analysis of structurally related compounds highlights differences in protecting groups, deprotection methods, and applications:
Key Differences
Protecting Group Compatibility: The Boc group in the target compound is stable under reductive conditions (e.g., H₂), making it orthogonal to benzyl groups, which are cleaved via hydrogenolysis. In contrast, Compound 86 employs a tert-butyl pyrazole carboxamide, which remains inert during DDQ-mediated benzyl deprotection .
Solubility and Reactivity: The 2-hydroxypropyl moiety in the target compound enhances water solubility compared to the 3-chlorophenyl group in Compound 86, which increases lipophilicity .
Stereochemical Impact: The target compound’s stereospecific (S/R) configuration ensures precise orientation for interactions in biological systems (e.g., enzyme binding), whereas Compound 86’s (1R,2R)-cyano-hydroxypropyl group may confer distinct conformational stability .
Research Findings and Data
Deprotection Efficiency
- Target Compound : Benzyl removal via H₂/Pd(OH)₂/C achieves >95% yield under 15 psi H₂ at RT .
- Compound 86 : DDQ-mediated deprotection requires anhydrous conditions but avoids hydrogenation-sensitive functionalities .
Stability Profile
- The Boc group in the target compound is stable in basic and neutral conditions but labile under strong acids (e.g., HCl/dioxane).
- Compound 86’s tert-butyl pyrazole carboxamide demonstrates superior stability in acidic media compared to Boc .
Biological Activity
Chemical Identity and Structure
tert-butyl N-[1-[benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamate is a synthetic organic compound with the molecular formula C19H32N2O3 and a molecular weight of 336.47 g/mol. This compound belongs to the carbamate class, which is recognized for its diverse biological activities, particularly in medicinal chemistry.
Molecular Structure:
- Functional Groups: The compound features a tert-butyl group, a carbamate moiety, and a benzyl-substituted amino acid derivative.
- Reactivity: The carbamate structure allows for hydrolysis in acidic or basic environments, and the presence of the benzyl group enables electrophilic aromatic substitution reactions.
Biological Activity
Antiviral Properties
Preliminary studies indicate that this compound exhibits significant antiviral activity. Its structural characteristics suggest potential interactions with viral replication mechanisms. The compound may inhibit specific viral enzymes or receptors, thereby blocking viral entry or replication in host cells. However, comprehensive pharmacological profiling is required to elucidate its precise mechanisms of action.
Table 1: Biological Activity Profile
Mechanisms of Action
The antiviral activity of this compound may involve:
- Inhibition of Viral Enzymes: It may act on enzymes critical for viral replication.
- Blocking Receptors: The compound could prevent viruses from attaching to host cell receptors.
Further research is necessary to confirm these mechanisms and explore the therapeutic potential in clinical settings.
Case Studies and Experimental Results
-
Antiviral Activity Assessment:
- Initial assessments have shown that this compound can inhibit viral replication in vitro. Specific assays are needed to quantify its efficacy against various viruses.
- Antibacterial Studies:
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Antiviral Activity | Antibacterial Activity | Key Characteristics |
|---|---|---|---|
| Tert-butyl N-[1-benzyl(2-hydroxypropyl)amino]-1-oxopropan-2-ylcarbamate | Yes | Potential | Complex structure with multiple functional groups |
| Tert-butyl carbamate | Limited | Moderate | Basic structure, less reactivity |
| Benzyl carbamate | No | High | Strong antibacterial properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
